

Internal standards for absolute quantification with D-Fructose-1,2-13C2

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Compound of Interest

Compound Name: D-Fructose-1,2-13C2

Cat. No.: B1161152

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Internal Standards for Absolute Quantification: D-Fructose-1,2-13C2

Executive Summary: Beyond Simple Quantification

In the landscape of metabolomics and bioanalysis, the choice of an internal standard (IS) is often reduced to a binary choice: "labeled" vs. "unlabeled." However, for hexoses like fructose, the specific isotopologue selected dictates not just the accuracy of absolute quantification, but the depth of biological insight you can extract from a single run.

This guide analyzes **D-Fructose-1,2-13C2** (Fructose labeled at carbons 1 and 2). While Uniformly Labeled Fructose (

) is the traditional gold standard for quantification, the

analog offers a distinct strategic advantage: it functions as a precise quantifier while simultaneously serving as a mechanistic probe for Aldolase B activity, distinguishing hepatic fructose metabolism from peripheral glycolysis.

Technical Deep Dive: The Advantage

To understand why this specific isotopologue is superior for targeted metabolic studies, we must look at the atomic fate of the molecule during ionization (MS) and metabolism (Biological).

Mass Spectrometry Mechanics (The "Quant" Aspect)

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), **D-Fructose-1,2-13C2** provides a mass shift of +2.0067 Da relative to endogenous fructose.

- Ionization Stability: Unlike Deuterated (

or

) standards,

labels are non-exchangeable in solution. Deuterium on hydroxyl groups (-OD) exchanges instantly with solvent water, and even C-bound deuterium can cause chromatographic retention time shifts (the "Isotope Effect"), leading to peak misalignment and quantification errors.

- Spectral Cleanliness: The M+2 shift moves the standard sufficiently away from the naturally occurring M+0 (100%) and M+1 (~6%) isotopes of endogenous fructose, allowing for interference-free integration in Multiple Reaction Monitoring (MRM) modes.

The Biological "Flux" Bonus

This is the critical differentiator. If you use

Fructose, every fragment is labeled. If you use

, the label is positional.[\[1\]](#)

The Aldolase B Checkpoint: In the liver, Aldolase B cleaves Fructose-1-Phosphate into:

- Dihydroxyacetone phosphate (DHAP): Contains carbons 1, 2, and 3.
- Glyceraldehyde: Contains carbons 4, 5, and 6.

Using

Fructose results in Labeled DHAP (M+2) and Unlabeled Glyceraldehyde (M+0). This allows researchers to trace the specific contribution of exogenous fructose to the triose pool, separating it from glucose-derived glycolysis.

Comparative Analysis

The following table contrasts **D-Fructose-1,2-13C2** against the most common alternatives.

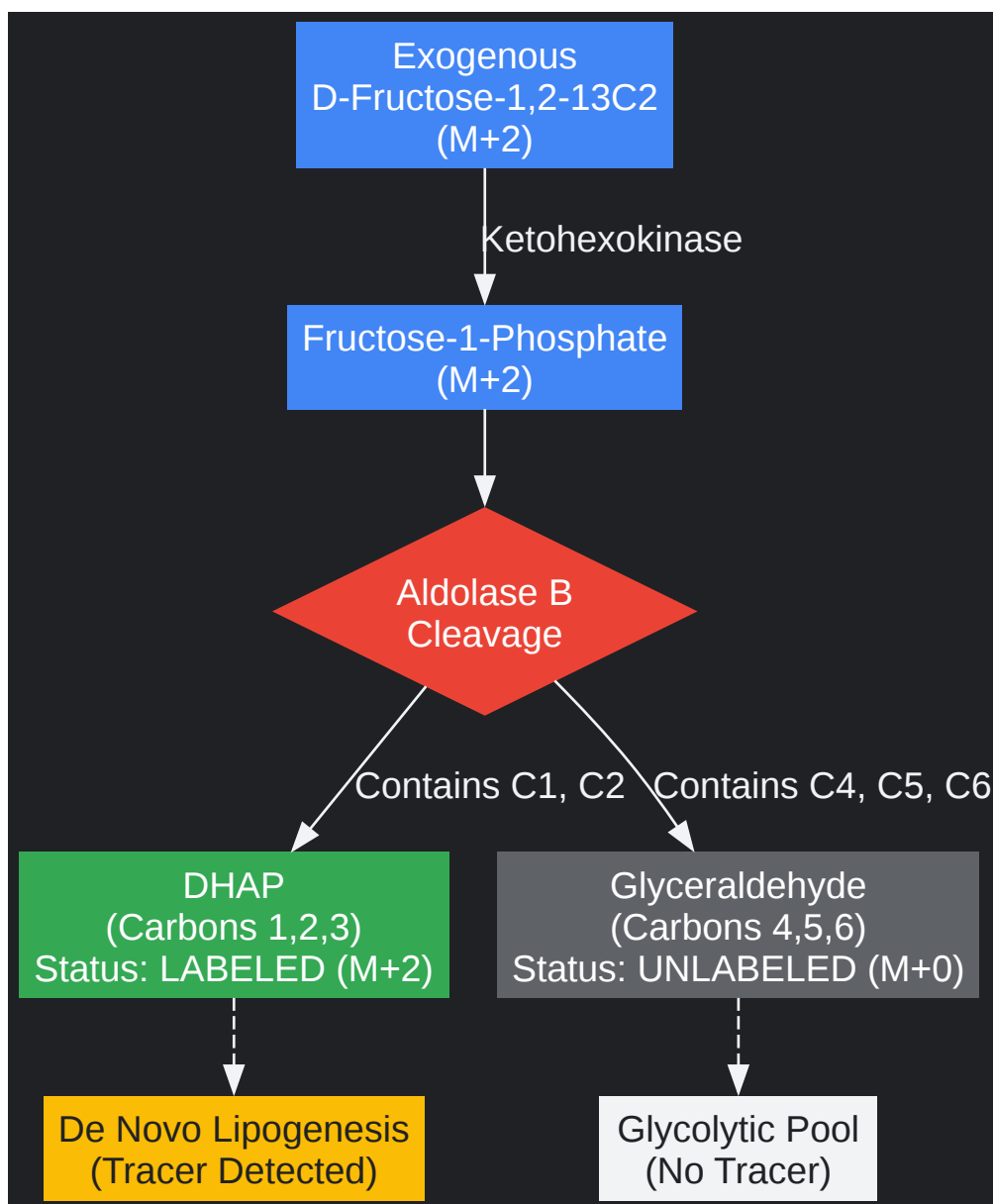
Table 1: Internal Standard Performance Matrix

Feature	D-Fructose-1,2-13C2	D-Fructose-U-13C6	Deuterated (d-Fructose)	External Calibration
Quantification Accuracy	High (Co-elutes perfectly)	High (Co-elutes perfectly)	Medium (RT Shift risk)	Low (Matrix effects)
Mass Shift	+2 Da	+6 Da	Variable (+3 to +8)	N/A
Matrix Interference	Low (Escapes M+0 envelope)	Very Low (Far from M+0)	Low	High
Flux Tracing	Specific (Aldolase B probe)	General (Total carbon load)	Poor (Loss of label)	None
Cost Efficiency	Moderate	Low (Expensive)	Moderate	High (Cheap)
Stability	Excellent (Non-exchangeable)	Excellent	Poor (H/D Exchange)	N/A

Visualizing the Metabolic Utility

The diagram below illustrates why

is chemically unique for tracing hepatic metabolism.



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Figure 1: Metabolic fate of **D-Fructose-1,2-13C2**. Note how the label (M+2) segregates exclusively into the DHAP pool, enabling specific pathway tracing.

Validated Experimental Protocol

This protocol is designed for absolute quantification in plasma or cell lysate using LC-MS/MS (HILIC mode).

Materials

- Analyte: Biological sample (Plasma/Cell Lysate).
- Internal Standard: **D-Fructose-1,2-13C2** (10 μ M working solution in 50:50 ACN:Water).
- Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 μ m.
- Mobile Phase A: 95% Acetonitrile, 10mM Ammonium Acetate, pH 9.
- Mobile Phase B: 50% Acetonitrile, 10mM Ammonium Acetate, pH 9.

Step-by-Step Workflow

- Sample Thawing: Thaw samples on ice to prevent enzymatic degradation of sugars.
- Spike-In (Critical Step):
 - Add 20 μ L of sample to a microcentrifuge tube.
 - Immediately add 20 μ L of **D-Fructose-1,2-13C2** Internal Standard.
 - Why? Adding IS before extraction corrects for recovery losses during protein precipitation.
- Protein Precipitation:
 - Add 160 μ L of cold (-20°C) Acetonitrile/Methanol (75:25).
 - Vortex vigorously for 30 seconds.
 - Incubate at -20°C for 20 minutes (enhances precipitation).
- Clarification:
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Transfer:
 - Transfer 100 μ L of supernatant to an LC vial.

- Note: Do not dry down if possible; reducing sugars can degrade during evaporation. Dilute directly if sensitivity allows.

LC-MS/MS Parameters (Negative Mode)

Fructose ionizes efficiently in negative ESI mode as the deprotonated ion

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Dwell Time (ms)
Endogenous Fructose	179.0	89.0 (C1-C3 cleavage)	-12	50
D-Fructose-1,2-13C2	181.0	91.0 (C1-C3 cleavage)	-12	50

Note: The transition 181 -> 91 confirms the label is retained in the C1-C3 fragment (DHAP analog).

Workflow Diagram



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Figure 2: Absolute Quantification Workflow ensuring internal standard equilibration.

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